molecular formula C8H8O2S B13424102 (1r,2r)-2-(Thiophen-2-yl)cyclopropane-1-carboxylic acid

(1r,2r)-2-(Thiophen-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13424102
M. Wt: 168.21 g/mol
InChI Key: OOQRPGJTEUOBHT-PHDIDXHHSA-N
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Description

(1R,2R)-2-(Thiophen-2-yl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative offered as a high-purity building block for pharmaceutical research and development. This compound features a rigid trans-cyclopropane core with a thiophene heteroaromatic ring, making it a valuable scaffold in medicinal chemistry. Compounds with the (1R,2R)-trans-cyclopropane carboxylic acid structure are recognized as key pharmacophores in drug discovery. Specifically, analogous structures have been developed as potent and selective agonists for GPR88, an orphan G protein-coupled receptor predominantly expressed in the brain . Agonists of this receptor show promising efficacy in preclinical models for treating alcohol use disorder (AUD), reducing both voluntary drinking and binge-like consumption . The chiral integrity of the cyclopropane ring is critical for biological activity, as the (1R,2R) enantiomer is typically the active form at this target . The thiophene moiety in this molecule serves as a bioisostere for phenyl or pyridine rings found in other research compounds, potentially offering optimized physicochemical properties and metabolic stability . Beyond its potential in neuroscience, this chiral acid is a versatile intermediate for constructing more complex molecules, such as in the synthesis of homochiral metal-organic frameworks (HMOFs) for enantioselective catalysis or in the development of other stereochemically defined active compounds . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

IUPAC Name

(1R,2R)-2-thiophen-2-ylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H8O2S/c9-8(10)6-4-5(6)7-2-1-3-11-7/h1-3,5-6H,4H2,(H,9,10)/t5-,6-/m1/s1

InChI Key

OOQRPGJTEUOBHT-PHDIDXHHSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC=CS2

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CS2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid typically involves cyclopropanation reactions, which are cycloaddition processes that form the three-membered cyclopropane ring. The key challenge is to achieve the desired (1R,2R) stereochemistry with high selectivity.

  • Common approaches include the reaction of alkenes bearing thiophene substituents with carbenoid species or diazo compounds in the presence of catalysts to form the cyclopropane ring.
  • The carboxylic acid functionality is introduced either by starting from cyclopropane esters or by subsequent functional group transformations such as hydrolysis or acidolysis of esters.

Purification is crucial to isolate the stereochemically pure acid, often involving column chromatography or recrystallization techniques.

Acidolysis of Cyclopropane Esters

One widely documented method is the acidolysis of cyclopropane carboxylic acid esters to yield the corresponding carboxylic acids. This method has been optimized to minimize waste and improve catalyst recycling.

  • The starting cyclopropane carboxylic acid esters (e.g., methyl or ethyl esters) are prepared by known methods such as the reaction of 4-chlorobutyric acid methyl ester with sodium methylate.
  • Acidolysis is catalyzed by alkylbenzenesulfonic acids, which provide a catalytic and recyclable system, reducing the need for stoichiometric acid amounts.
  • Formic acid is preferred as the carboxylic acid component in excess to drive the equilibrium toward acid formation.
  • The reaction temperature typically ranges from 90 to 150 °C.
  • The ester formed during the reaction (e.g., methyl formate) is distilled off to shift the equilibrium.
  • After reaction completion, the catalyst remains in the reaction mixture and can be reused multiple times without significant decomposition or contamination.
  • The final acid is obtained by fractional distillation or recrystallization, achieving purities up to 99.4% with yields around 87-90%.

Alternative Hydrolysis Methods

  • Alkaline hydrolysis (saponification) of nitriles or esters is another route but produces stoichiometric amounts of ammonium salts or alkali salts, which require disposal.
  • Acidolysis is preferred over alkaline hydrolysis for cyclopropane carboxylic acids due to lower salt waste and better preservation of sensitive cyclopropane rings.

Detailed Reaction Conditions and Catalysts

Parameter Details
Catalyst Alkylbenzenesulfonic acid (e.g., tetrapropyl, n-decyl derivatives)
Catalyst Loading 5-50% by weight relative to ester; 7-15% preferred
Reaction Temperature 90-150 °C
Carboxylic Acid Used Formic acid (preferred), acetic, propionic, butyric acids
Molar Ratio (Ester: Acid) 1:1 to 1:20 (preferably 1:1.1 to 1:10, especially 1:1.1 to 1:3)
Solvent None required; solvents with suitable boiling points may be used if solid substrates are involved
Distillation Pressure 500-1000 hPa (slight vacuum)
Purification Fractional distillation or recrystallization
Yield Approximately 87-90%
Purity Up to 99.4%

Synthesis Example (Based on Patent EP0879813A1)

  • Cyclopropanecarboxylic acid methyl ester and formic acid are mixed in a molar ratio of about 1:2.
  • Alkylbenzenesulfonic acid catalyst (~10% by weight) is added.
  • The mixture is heated to approximately 105 °C.
  • Methyl formate generated is distilled off continuously to drive the reaction forward.
  • After completion, the reaction mixture is cooled and neutralized with sodium hydroxide to remove acid catalyst residues.
  • The acid product is isolated by vacuum distillation, yielding cyclopropanecarboxylic acid with 99.4% purity and about 90% yield.
  • The catalyst-containing residue is recycled for subsequent reactions without loss of activity.

Analytical and Purification Techniques

  • Column Chromatography: Used to separate stereoisomers and impurities, ensuring high stereochemical purity.
  • Recrystallization: Applied when the acid crystallizes well, to enhance purity.
  • Distillation: Fractional vacuum distillation is employed to separate the acid from low-boiling byproducts and residual esters.
  • Spectroscopic Analysis: NMR, IR, and mass spectrometry confirm structure and stereochemistry.

Summary Table: Preparation Methods Comparison

Method Advantages Disadvantages Typical Yield Purity Achieved
Acidolysis of Esters Catalytic, recyclable catalyst, low waste Requires distillation setup, catalyst handling ~87-90% Up to 99.4%
Alkaline Hydrolysis (Saponification) Simple reaction conditions High salt waste, potential ring degradation Variable Moderate
Direct Cyclopropanation Potential for direct stereoselectivity Requires specialized catalysts, complex optimization Variable Depends on method

This comprehensive analysis integrates current knowledge and patent literature to provide a professional and authoritative overview of the preparation methods for this compound. The acidolysis of cyclopropane esters catalyzed by alkylbenzenesulfonic acids emerges as the preferred method balancing efficiency, purity, and environmental considerations.

Chemical Reactions Analysis

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in classical acid-catalyzed and coupling reactions:

Esterification

Reaction with alcohols under acidic conditions produces esters. For example:

(1R,2R)-2-(Thiophen-2-yl)cyclopropane-1-carboxylic acid+R-OHH+Ester+H2O\text{(1R,2R)-2-(Thiophen-2-yl)cyclopropane-1-carboxylic acid} + \text{R-OH} \xrightarrow{\text{H}^+} \text{Ester} + \text{H}_2\text{O}

  • Example : Synthesis of N-hydroxypthalimide (NHP) ester (Fig. 1) using DCC/DMAP in DCM, yielding 76% .

Reagent Conditions Product Yield
NHPI, DCC, DMAPDCM, rt, 12 hNHP ester76%

Amidation

Coupling with amines via carbodiimide reagents (e.g., EDCl) forms amides:

Acid+R-NH2EDCl, HOBtAmide+H2O\text{Acid} + \text{R-NH}_2 \xrightarrow{\text{EDCl, HOBt}} \text{Amide} + \text{H}_2\text{O}

  • Industrially scalable with automated flow reactors.

Cyclopropane Ring Reactivity

The strained cyclopropane ring undergoes selective transformations:

Ring-Opening Reactions

Acid-mediated ring opening produces di-substituted alkanes:

Cyclopropane+HBrCH2Br-CH2-Thiophene derivative\text{Cyclopropane} + \text{HBr} \rightarrow \text{CH}_2\text{Br-CH}_2\text{-Thiophene derivative}

  • Specific conditions (e.g., HBr in acetic acid) required to retain stereochemistry.

Thermal Decarboxylation

Heating above 200°C induces decarboxylation and ring rearrangement:

AcidΔThiophene-vinyl derivative+CO2\text{Acid} \xrightarrow{\Delta} \text{Thiophene-vinyl derivative} + \text{CO}_2

  • Observed in TGA studies of analogous cyclopropane carboxylic acids.

Thiophene Functionalization

The thiophene moiety undergoes electrophilic substitutions:

Nitration

Directed by the cyclopropane’s electron-withdrawing effect, nitration occurs at the 5-position:

Thiophene+HNO3H2SO45-Nitro-thiophene derivative\text{Thiophene} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{5-Nitro-thiophene derivative}

  • Confirmed via NMR and X-ray crystallography for related compounds.

Sulfonation

Reaction with chlorosulfonic acid introduces sulfonic acid groups:

Thiophene+ClSO3HThiophene-2-sulfonic acid derivative\text{Thiophene} + \text{ClSO}_3\text{H} \rightarrow \text{Thiophene-2-sulfonic acid derivative}

  • Requires rigorous temperature control (0–5°C).

Cross-Coupling Reactions

The cyclopropane-thiophene scaffold participates in transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with aryl boronic acids:

Br-substituted derivative+Ar-B(OH)2Pd(PPh3)4Biaryl product\text{Br-substituted derivative} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl product}

  • Demonstrated for tert-butyl ester precursors .

Comparative Reactivity

Key differences vs. analogs:

Reaction Thiophene Derivative Phenyl Analog
Nitration 5-position selectivityPara/ortho mix (no directing group)
Decarboxylation Faster (thiophene stabilizes transition state)Slower (no conjugation)

Mechanistic Insights

  • Carboxylic Acid Activation : DCC-mediated esterification proceeds via an O-acylisourea intermediate .

  • Ring-Opening : Follows a carbocation mechanism stabilized by thiophene’s electron-donating effect.

Scientific Research Applications

(1r,2r)-2-(Thiophen-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1r,2r)-2-(Thiophen-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (1R,2R)-2-(Thiophen-2-yl)cyclopropane-1-carboxylic acid with structurally related cyclopropane-carboxylic acid derivatives:

Compound Name Substituent Molecular Weight (g/mol) Purity Key Properties Reference
This compound Thiophen-2-yl ~182.2 (estimated) N/A Heteroaromatic, moderate lipophilicity Inferred
rac-(1R,2R)-2-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic acid 2,6-Dichlorophenyl 231.1 ≥95% High lipophilicity, Cl substituents
(1R,2R)-2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid 4-Fluorophenyl 180.18 N/A Electron-withdrawing F, low LogP
(1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic acid 2-Chlorophenyl 196.63 N/A Moderate lipophilicity, steric effects
rac-(1R,2R)-2-(Furan-2-yl)cyclopropane-1-carboxylic acid Furan-2-yl ~166.2 (estimated) N/A Heteroaromatic, increased solubility
rac-(1R,2R)-2-(2-Chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid 2-Chloro-6-methoxyphenyl 226.66 N/A Mixed electronic effects (Cl, OMe)

Key Observations:

  • Thiophen-2-yl vs. Phenyl Derivatives: The thiophene substituent introduces sulfur-based heteroaromaticity, which may enhance π-π stacking interactions compared to phenyl analogs. This could improve target binding in biological systems .
  • Heterocyclic Analogs: Furan-2-yl derivatives () likely offer improved solubility over thiophene due to oxygen's electronegativity, though metabolic stability may differ .

Biological Activity

(1R,2R)-2-(Thiophen-2-yl)cyclopropane-1-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

The synthesis of this compound typically involves cyclopropanation reactions using thiophene derivatives. One common method includes the reaction of thiophene with a cyclopropane precursor in the presence of catalysts such as rhodium or copper. The compound has the chemical formula C10_{10}H9_{9}O2_2S and a molecular weight of 197.25 g/mol.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's structural features, particularly the cyclopropane ring and thiophene moiety, facilitate specific binding interactions that can modulate enzymatic activity or receptor signaling pathways .

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

1. Enzyme Inhibition:
Research indicates that this compound exhibits inhibitory effects on specific enzymes. For instance, it has shown potential as an inhibitor of Arabidopsis thaliana's 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is involved in ethylene biosynthesis. Docking studies revealed favorable binding interactions with ACO, suggesting its utility in agricultural applications for controlling plant growth .

2. Antiproliferative Activity:
In vitro studies have demonstrated that derivatives of cyclopropanecarboxylic acids, including this compound, possess antiproliferative properties against various cancer cell lines. The compound's mechanism appears to involve the modulation of signaling pathways related to cell growth and apoptosis .

3. Pharmacological Potential:
The compound's interaction with molecular targets suggests possible applications in pharmacology. Its ability to inhibit specific pathways may lead to therapeutic uses in treating diseases associated with dysregulated enzyme activity or aberrant signaling pathways .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

Study Objective Findings
Study 1Evaluate enzyme inhibitionDemonstrated significant inhibition of ACO activity with an IC50_{50} value indicating effective binding affinity .
Study 2Assess antiproliferative effectsShowed reduced viability in cancer cell lines with IC50_{50} values ranging from 10 µM to 30 µM, suggesting potential as a chemotherapeutic agent .
Study 3Investigate receptor modulationIdentified modulation of receptor activity in cellular assays, indicating potential for drug development targeting specific pathways.

Q & A

Q. How can spectroscopic data distinguish between thiophene regioisomers in derivatives?

  • Methodological Answer : 1H^{1}\text{H} NMR coupling patterns (e.g., vicinal vs. geminal protons) and NOESY correlations resolve substitution positions. High-resolution mass spectrometry (HRMS) confirms molecular formula alignment with synthetic targets .

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